molecular formula C9H8ClF2NO2 B2696651 Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate CAS No. 1397008-33-1

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate

Cat. No. B2696651
CAS RN: 1397008-33-1
M. Wt: 235.61
InChI Key: MOODARGYEGTZII-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate, also known as CDC 6600, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is synthesized using a specific method.

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is instrumental in the synthesis of complex molecules, including heterocyclic compounds and potential anticancer agents. For instance, it has been used in the preparation of phenoxydifluoromethyl substituted nitrogen heterocycles, highlighting its role in introducing aryloxydifluoromethyl substituents for the design of biologically active molecules (Solodukhin et al., 2004). Furthermore, its application extends to the development of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, demonstrating its utility in creating compounds with specific biological activities (El-bayouki & Basyouni, 1988).

Catalysis and Organic Reactions

This compound also plays a crucial role in catalysis and organic reactions. It has been involved in the visible-light-driven direct 2,2-difluoroacetylation of alkenes and alkynes, showcasing its potential in photocatalytic processes and the synthesis of difluoroacetyl compounds (Furukawa et al., 2020). Such reactions are essential for creating functionalized molecules with potential applications in materials science and drug development.

Material Science Applications

In materials science, ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate contributes to the development of novel materials. Its utility is evident in the synthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, through electrolysis. This process underscores its importance in creating building blocks for more complex materials (Clavel et al., 2000).

properties

IUPAC Name

ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c1-2-15-8(14)9(11,12)6-3-4-7(10)13-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOODARGYEGTZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate

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